molecular formula C17H23NO3 B7578862 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine

1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine

Cat. No. B7578862
M. Wt: 289.4 g/mol
InChI Key: KUGLRXPTYTVCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine, also known as 6-MeO-DALT, is a synthetic psychoactive substance belonging to the class of tryptamines. It was first synthesized in 2005 by David E. Nichols and his team at Purdue University. Since then, it has gained popularity among researchers due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine involves its binding to the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is primarily located in the central nervous system and is involved in the regulation of mood, cognition, and perception. By binding to this receptor, 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine can modulate the activity of serotonin, a neurotransmitter that is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine are not yet fully understood. However, it has been found to produce hallucinogenic effects, similar to those of other tryptamines such as psilocybin and DMT. It has also been found to produce changes in perception, mood, and thought processes. These effects are thought to be mediated by its binding to the 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine in lab experiments is its unique chemical structure, which makes it a useful tool for studying the function of the 5-HT2A receptor. Its binding to this receptor can be studied using various techniques such as radioligand binding assays and functional assays. However, one limitation of using 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine in lab experiments is its limited availability and high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for the study of 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine. One direction is to further investigate its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Another direction is to study its effects on other serotonin receptors and their subtypes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine and its mechanism of action. Finally, the development of new synthetic methods for the synthesis of 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine may help to improve its availability and reduce its cost, making it more accessible for future research.

Synthesis Methods

The synthesis of 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-bromo-6-methoxynaphthalene, which is then reacted with 2-(dimethylamino)ethyl chloride to form 2-(dimethylamino)ethyl 2-bromo-6-methoxynaphthalene. This intermediate is then reacted with 2,2-dimethoxypropane and sodium hydride to form 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine, which is 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine.

Scientific Research Applications

1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception. By activating this receptor, 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine may help to alleviate symptoms of depression and anxiety.

properties

IUPAC Name

1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12(17(20-3)21-4)18-11-13-5-6-15-10-16(19-2)8-7-14(15)9-13/h5-10,12,17-18H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGLRXPTYTVCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)NCC1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine

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